molecular formula C20H21N7O B3883132 N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B3883132
M. Wt: 375.4 g/mol
InChI Key: OBALITVKAOMDCY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a pyridine ring, and a pyrazolo[3,4-b]pyridine group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The compound has several aromatic rings (imidazole, pyridine, and pyrazolo[3,4-b]pyridine), which contribute to its planar structure and may influence its interactions with biological targets. The presence of nitrogen atoms in these rings also allows for hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the imidazole ring can act as a nucleophile in substitution reactions, and the pyridine ring can participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of nitrogen in the imidazole and pyridine rings would increase its polarity, potentially making it more soluble in water .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing imidazole or pyridine rings act by binding to enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential uses in medicine, and methods for its synthesis .

Properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-13(2)27-19-17(11-24-27)16(9-14(3)25-19)20(28)23-10-15-5-4-6-22-18(15)26-8-7-21-12-26/h4-9,11-13H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBALITVKAOMDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NCC3=C(N=CC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 6
N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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